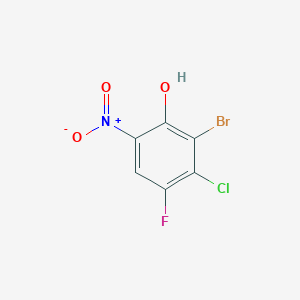

2-Bromo-3-chloro-4-fluoro-6-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-chloro-4-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H2BrClFNO3 It is a derivative of phenol, characterized by the presence of bromine, chlorine, fluorine, and nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 2-bromo-3-chloro-4-fluorophenol using a mixture of sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or iron in hydrochloric acid.

Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of 2-amino-3-chloro-4-fluoro-6-nitrophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-chloro-4-fluoro-6-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

- 2-Bromo-4-fluoro-6-nitrophenol

- 2-Bromo-3-fluoro-6-nitrophenol

- 2-Bromo-4-nitrophenol

Comparison: 2-Bromo-3-chloro-4-fluoro-6-nitrophenol is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) along with a nitro group. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

Biological Activity

2-Bromo-3-chloro-4-fluoro-6-nitrophenol (C6H2BrClFNO3) is a halogenated phenolic compound notable for its unique combination of bromine, chlorine, fluorine, and nitro groups. This structure imparts distinct chemical properties and biological activities that are of significant interest in various fields, including medicinal chemistry, agriculture, and environmental science.

| Property | Value |

|---|---|

| Molecular Formula | C6H2BrClFNO3 |

| Molecular Weight | 270.44 g/mol |

| IUPAC Name | This compound |

| InChI Key | QTEFPMNYPACWSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)Br)O)N+[O-] |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various phytopathogens, demonstrating a broad spectrum of fungicidal activity. The compound showed significant inhibition rates against pathogens affecting crops such as wheat, apples, oranges, and Chinese cabbage. Specifically, the effective concentration (EC50) values were reported to be lower than those of several analogs, suggesting superior efficacy in controlling these pathogens .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through redox reactions facilitated by the nitro group. The halogen atoms may also participate in halogen bonding with biological molecules, disrupting normal cellular processes. This mechanism is crucial for its application in agricultural chemicals aimed at controlling plant diseases .

Case Study 1: Fungicidal Activity

In a comparative study of fungicidal activities, this compound was tested against common agricultural pathogens. The results indicated that it had higher fungicidal activity than 4-fluorophenol and other related compounds. For instance:

- Pathogen: Gaeumannomyces graminis

- Inhibitory Concentration (IC) :

Case Study 2: Environmental Toxicity

Another study examined the environmental impact of similar nitrophenolic compounds on aquatic life. It was found that compounds like this compound could significantly affect fish populations by causing physiological stress and mortality through mechanisms such as vasodilation and disruption of respiratory functions .

Agricultural Applications

Due to its potent fungicidal properties, this compound is being explored as an effective agent in agricultural pest control. Its high efficacy against a variety of fungal pathogens positions it as a valuable tool for enhancing crop resilience.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential role in drug development. The presence of multiple halogens and a nitro group may allow for the design of novel therapeutic agents with specific biological activities .

Industrial Uses

Beyond agriculture and medicine, this compound serves as an intermediate in the synthesis of dyes and pigments, showcasing its versatility in industrial applications .

Properties

Molecular Formula |

C6H2BrClFNO3 |

|---|---|

Molecular Weight |

270.44 g/mol |

IUPAC Name |

2-bromo-3-chloro-4-fluoro-6-nitrophenol |

InChI |

InChI=1S/C6H2BrClFNO3/c7-4-5(8)2(9)1-3(6(4)11)10(12)13/h1,11H |

InChI Key |

QTEFPMNYPACWSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Br)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.